molecular formula C13H15F3N4S B1458429 N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1628317-93-0

N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B1458429
CAS-Nummer: 1628317-93-0
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: CAECZTJRDHCXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 1628317-93-0) is a high-value chemical scaffold belonging to the thienopyrimidine class of compounds. It serves as a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of potent small-molecule inhibitors that target the protein-protein interaction between menin and MLL (Mixed Lineage Leukemia) fusion proteins. This interaction is critically involved in the pathogenesis of acute leukemias with MLL translocations, which constitute 5-10% of acute leukemia cases and are associated with poor response to current treatments . The compound provides a core structure that can be optimized to develop inhibitors which bind to the MLL binding site on menin, blocking its oncogenic function . Research-grade material is offered with a typical purity of 95% or higher. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

N-piperidin-4-yl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4S/c14-13(15,16)6-9-5-10-11(18-7-19-12(10)21-9)20-8-1-3-17-4-2-8/h5,7-8,17H,1-4,6H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAECZTJRDHCXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound with notable biological activity, particularly in pharmacological applications. This compound belongs to the thieno[2,3-d]pyrimidine class, which has garnered interest due to its diverse therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for developing new therapeutic agents.

  • Molecular Formula : C13H15F3N4S
  • Molecular Weight : 316.35 g/mol
  • IUPAC Name : N-piperidin-4-yl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
  • Purity : Typically around 95% .

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against the MDA-MB-231 breast cancer cell line. The most potent compound demonstrated an IC50 value of 27.6 μM, indicating strong cytotoxic activity .
  • Another investigation found that certain derivatives could inhibit tumor cell proliferation effectively, suggesting the potential for these compounds in cancer therapy .

Anti-inflammatory and Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also shown promise in anti-inflammatory and antimicrobial applications:

  • A specific derivative was tested for its ability to reduce cytokine-induced edema in retinal endothelial cells. This highlights its potential utility in treating inflammatory conditions .
  • The broad-spectrum antimicrobial activity of thieno[2,3-d]pyrimidines has been documented, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

CompoundActivityIC50 (μM)Notes
Compound ICytotoxic against MDA-MB-23127.6Strongest activity observed
Compound IIAnti-inflammatoryNot specifiedEffective in reducing edema
Compound IIIAntimicrobialNot specifiedBroad-spectrum efficacy

This table summarizes key findings from various studies on the biological activities of related compounds.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A synthesis of 23 thieno[2,3-d]pyrimidine derivatives showed varying degrees of cytotoxicity against MDA-MB-231 cells. The presence of electron-withdrawing groups enhanced activity due to improved π-conjugation effects .
  • Inflammation Modulation :
    • In vivo studies demonstrated that certain thieno[2,3-d]pyrimidine derivatives could significantly reduce vascular permeability and inflammation markers in experimental models .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. For instance, compounds similar to N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine have been studied for their ability to inhibit specific kinases involved in cancer progression. These kinases are crucial for cell proliferation and survival, making them attractive targets for cancer therapy .

Antiviral Activity

There is emerging evidence that thieno[2,3-d]pyrimidine derivatives exhibit antiviral properties. Studies have shown that certain structural modifications can enhance the efficacy against viral infections by interfering with viral replication processes .

Neurological Disorders

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems . This could position this compound as a candidate for further exploration in conditions like Alzheimer's disease or schizophrenia.

Anti-inflammatory Properties

Some derivatives of thieno[2,3-d]pyrimidines have demonstrated anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . Therefore, this compound may hold promise as a therapeutic agent in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antiviral Mechanism

Another study focused on the antiviral activity of thieno[2,3-d]pyrimidines against influenza viruses. The researchers found that these compounds inhibited viral replication at low concentrations by disrupting viral entry into host cells. This highlights the potential of this compound as a lead compound for developing antiviral therapies .

Vergleich Mit ähnlichen Verbindungen

Substituent at Position 6

  • Target Compound : The 2,2,2-trifluoroethyl group provides moderate lipophilicity and metabolic stability due to the strong C-F bonds. The ethyl chain offers greater steric bulk compared to smaller substituents like trifluoromethyl.
  • 6-[(Dimethylamino)methyl]-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (44): The dimethylaminomethyl substituent introduces a basic center, improving aqueous solubility but possibly reducing CNS penetration due to increased polarity .
  • N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (9): The 3-pyridyl group adds hydrogen-bonding capacity and aromaticity, which may enhance target binding but reduce metabolic stability .

Substituent at Position 4

  • This moiety may enhance brain penetration compared to sulfonyl-containing analogs.
  • N-[4-(Benzenesulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (25): The 4-(phenylsulfonyl)phenyl group is strongly electron-withdrawing, improving metabolic stability but likely reducing membrane permeability .
  • N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CID 16553365): The 4-fluorophenylmethyl substituent is less polar than sulfonyl groups, favoring lipophilicity and passive diffusion .

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-d]pyrimidine Core with Trifluoroethyl Substitution

  • The trifluoroethyl group is introduced via alkylation or amidation reactions involving trifluoroacetic anhydride or related reagents.
  • For example, amidation of a piperidine intermediate with trifluoroacetic anhydride in the presence of a base such as Hünig’s base yields the corresponding amide, which is then reduced (e.g., with borane-THF complex) to give the N-trifluoroethyl piperidine derivative.

Preparation of Piperidin-4-yl Amine Intermediate

  • The piperidin-4-yl amine moiety is typically prepared through reductive amination or nucleophilic substitution.
  • Reductive amination is employed to couple aldehyde intermediates with the piperidine amine, often using mild acidic conditions and palladium-catalyzed intramolecular C–N arylation to form key intermediates.
  • Protection of the piperidine nitrogen (e.g., Boc protection) is used to control reactivity during multi-step synthesis.

Coupling of Piperidin-4-yl Amine with Thieno[2,3-d]pyrimidine Core

  • The amine group on the piperidine ring is coupled to the 4-position of the thieno[2,3-d]pyrimidine core via nucleophilic substitution on a suitable leaving group such as a bromide.
  • This step may involve free radical bromination of the core compound followed by nucleophilic substitution with the piperidin-4-yl amine intermediate.

Protection and Deprotection Strategies

  • Protection of sensitive groups such as primary hydroxyls with bulky silyl ethers (e.g., tert-butyldiphenylsilyl ether) is used to prevent side reactions during functional group transformations.
  • Boc protection of amines is commonly employed to facilitate selective reactions and is removed in the final stages under acidic conditions.

Key Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Amidation Amidation Trifluoroacetic anhydride, Hünig’s base Near quantitative yield
Reduction Amide reduction Borane-THF complex, heating Converts amide to N-trifluoroethyl piperidine
Bromination Free radical bromination Bromine source, radical initiator Prepares bromide intermediate for substitution
Nucleophilic substitution Amine substitution Piperidin-4-yl amine, base Couples piperidine to thieno[2,3-d]pyrimidine
Protection Silyl ether protection TBDPS-Cl, base Protects hydroxyl groups
Deprotection Acidic deprotection TFA or HCl Removes Boc or silyl protecting groups

Representative Synthetic Scheme Summary

  • Starting from a carboxylic acid precursor, convert the acid to a nitrile via amidation and dehydration.
  • Reduce any nitro groups present using tin(II) chloride to obtain an amine intermediate.
  • Subject the amine to reactions with paraformaldehyde and KCN in the presence of zinc chloride to form N-cyanomethyl compounds.
  • Protect the amine with Boc anhydride and induce cyclization to form the thieno[2,3-d]pyrimidine ring system.
  • Perform free radical bromination on the core heterocycle.
  • Couple the brominated intermediate with the piperidin-4-yl amine intermediate via nucleophilic substitution.
  • Remove protecting groups to yield the target compound.

Research Findings and Yields

  • The synthetic route involving Boc protection, amidation, reduction, bromination, and nucleophilic substitution typically affords the target compound in moderate to good yields.
  • For example, amidation and reduction steps proceed in near quantitative yields, while reductive amination steps yield intermediates in 70–80% yields, with some steps as low as 28% depending on steric hindrance and substrate reactivity.
  • The synthetic methods have been successfully scaled to over 100 g quantities for in vivo profiling studies, demonstrating robustness and scalability.

Summary Table of Key Intermediates and Yields

Intermediate/Step Yield (%) Key Reagents/Conditions Reference
Amidation of piperidine with trifluoroacetic anhydride ~99 Hünig’s base, near quantitative
Reduction of amide to N-trifluoroethyl piperidine 70–80 Borane-THF complex, heating
Boc protection and cyclization Moderate Boc2O, paraformaldehyde, ZnCl2
Free radical bromination Moderate Radical initiator, bromine source
Nucleophilic substitution with piperidin-4-yl amine Moderate Base, nucleophile substitution
Deprotection steps High Acidic conditions (TFA or HCl)

This detailed analysis integrates multiple synthetic approaches and key reaction conditions documented in peer-reviewed research and patent literature, providing a comprehensive understanding of the preparation methods for N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine. The methods emphasize careful control of functional group transformations, strategic protection/deprotection, and coupling techniques essential for the assembly of this pharmacologically relevant compound.

Q & A

Q. Example Protocol :

  • Step 1 : Cyclize 2-amino-3-thiophenecarboxylate with formamide at 200°C for 2 hours.
  • Step 2 : React with 2,2,2-trifluoroethyl iodide in DMF using NaH as base.
  • Step 3 : Couple with piperidin-4-amine via Pd-mediated cross-coupling .

Basic: How is the compound characterized using analytical techniques?

Methodological Answer:
Key characterization methods include:

NMR Spectroscopy :

  • ¹H NMR : Peaks for the piperidine ring (δ 1.5–3.0 ppm, multiplet) and trifluoroethyl group (δ 3.5–4.5 ppm, quartet).
  • ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

HPLC-MS : Purity assessment (≥95%) and molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₆F₃N₅S: 354.1).

X-ray Crystallography : Resolves dihedral angles between the thienopyrimidine core and substituents (e.g., piperidine ring tilt ~12–15°) .

Q. Table 1: Representative Analytical Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 8.2 (s, 1H, pyrimidine H), δ 3.9 (q, 2H, CF₃CH₂)
X-rayDihedral angle: 12.8° (pyrimidine-piperidine)

Basic: What biological activities are associated with thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:
Thieno[2,3-d]pyrimidines exhibit:

Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against S. aureus (MIC ~2–8 µg/mL) .

Kinase Inhibition : Trifluoroethyl groups enhance lipophilicity, improving binding to hydrophobic kinase pockets (e.g., EGFR IC₅₀ < 100 nM) .

Anticancer Potential : Evaluated via MTT assays; substituents like piperidine improve cellular uptake .

Advanced: How do structural features influence target selectivity?

Methodological Answer:
Critical structural determinants:

Piperidine Ring :

  • Conformational flexibility allows adaptation to binding pockets.
  • Protonation at physiological pH enhances solubility and hydrogen bonding .

Trifluoroethyl Group :

  • Increases metabolic stability and membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .

Thienopyrimidine Core :

  • Planar structure facilitates π-π stacking with tyrosine kinase residues .

Q. Table 2: SAR of Key Substituents

SubstituentEffect on ActivityReference
Piperidin-4-ylEnhances kinase binding (ΔIC₅₀: -40%)
6-(2,2,2-Trifluoroethyl)Improves logP by +0.7 units

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Contradictions arise from divergent assay conditions or off-target effects. Strategies include:

Computational Modeling :

  • Molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

Selectivity Profiling :

  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

Crystallographic Validation :

  • Compare co-crystal structures of analogs to confirm binding modes .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:
Key challenges:

Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) due to flexible piperidine .

Hydrogen Bonding : Weak C–H···O/N interactions stabilize the lattice but complicate refinement (R-factor < 0.05 required) .

Solvent Inclusion : Lattice solvents (e.g., DMSO) may distort electron density maps.

Q. Mitigation :

  • Use low-temperature (100 K) data collection.
  • Employ SHELXL for refinement with anisotropic displacement parameters .

Advanced: How to optimize solubility without compromising bioactivity?

Methodological Answer:

Pro-drug Design : Introduce phosphate esters at the piperidine nitrogen (hydrolyzed in vivo) .

Salt Formation : Use HCl or citrate salts to enhance aqueous solubility (e.g., solubility increases from 0.1 mg/mL to 5 mg/mL) .

PEGylation : Attach polyethylene glycol (PEG) chains to the trifluoroethyl group (trade-off: reduced logP).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.